Molecular Weight and Steric Bulk vs. Non-Brominated Analogs
4-( ((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol possesses a molecular weight of 471.2 g/mol, which is substantially higher than the non-brominated parent Schiff base (4-((2-hydroxybenzylidene)amino)-6-hexylresorcinol, MW ~339 g/mol) [1]. The two bromine atoms increase the compound’s steric bulk and molecular surface area, properties that are critical for occupying larger, hydrophobic enzyme pockets where smaller analogs fail to achieve effective binding [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 471.2 g/mol |
| Comparator Or Baseline | 4-((2-hydroxybenzylidene)amino)-6-hexylresorcinol: ~339 g/mol (calculated from C20H25NO3 structure). |
| Quantified Difference | +132.2 g/mol increase (due to Br substituents). |
| Conditions | This is a calculated structural property, not an assay result. |
Why This Matters
For a scientific user, the higher MW and halogen content directly dictate the compound's suitability for binding pockets with halogen-bonding or large hydrophobic subpockets, making it a distinct tool compound.
- [1] PubChem Compound Summary for CID 53428511. Calculated molecular properties. View Source
- [2] Xu, Z., et al. (2010). Halogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(14), 5061-5084. View Source
